Sulfadoxine

描述

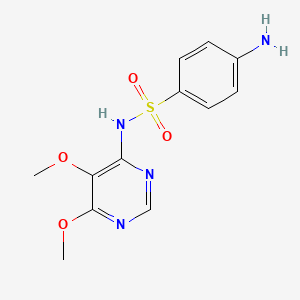

Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023608 | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-01 g/L | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2447-57-6 | |

| Record name | Sulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFADOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190-194 °C, 190 - 194 °C | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

chemical structure and properties of sulfadoxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadoxine is a long-acting sulfonamide antimicrobial agent primarily utilized in combination with pyrimethamine for the prevention and treatment of malaria. Its therapeutic efficacy is rooted in its ability to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of susceptible organisms like Plasmodium falciparum. This inhibition disrupts the synthesis of essential nucleic acids and amino acids, ultimately leading to the cessation of cell growth and replication. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound, presenting quantitative data in structured tables and detailing relevant experimental methodologies.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide, is a synthetic compound belonging to the sulfonamide class of drugs.[1][2][3] Its chemical structure is characterized by a sulfanilamide core linked to a dimethoxypyrimidine ring.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide[1][2] |

| Chemical Formula | C₁₂H₁₄N₄O₄S |

| Molecular Weight | 310.33 g/mol |

| SMILES String | COC1=NC=NC(NS(=O)(=O)C2=CC=C(N)C=C2)=C1OC |

| CAS Number | 2447-57-6 |

| Synonyms | Sulphadoxine, Sulforthomidine, Fanasil |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 190-194 °C |

| Solubility (Water) | Very slightly soluble |

| pKa | ~6.16 (predicted) |

| LogP (Octanol/Water) | 0.7 |

Experimental Protocols for Physicochemical Property Determination

2.1.1. Melting Point Determination

The melting point of this compound can be determined using the capillary melting point method. A small, powdered sample of the compound is packed into a capillary tube, which is then heated in a calibrated melting point apparatus. The temperature range over which the substance melts, from the appearance of the first liquid droplet to complete liquefaction, is recorded as the melting point. A sharp melting range is indicative of high purity.

2.1.2. Solubility Determination

The equilibrium solubility of this compound in water can be determined using the shake-flask method. An excess amount of the solid drug is added to a known volume of water in a sealed container. The mixture is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, the suspension is filtered to remove undissolved solid, and the concentration of this compound in the saturated solution is quantified using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

2.1.3. pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration or by UV-Vis spectrophotometry. In the spectrophotometric method, the UV-Vis absorbance of a this compound solution is measured at various pH values. The pKa is then calculated from the changes in absorbance as the molecule transitions between its ionized and non-ionized forms.

2.1.4. Partition Coefficient (LogP) Determination

The octanol-water partition coefficient (LogP), a measure of a drug's lipophilicity, is commonly determined using the shake-flask method. A known amount of this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is established, after which the two phases are separated. The concentration of this compound in each phase is then determined, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the de novo folate biosynthesis pathway in various microorganisms, including the malaria parasite Plasmodium falciparum. Folate is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, this compound prevents the parasite from replicating and ultimately leads to its death.

The mechanism of action involves this compound, which is structurally similar to the natural substrate of DHPS, para-aminobenzoic acid (PABA), competing with PABA for the active site of the enzyme. This competitive inhibition prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to dihydrofolate.

Below is a diagram illustrating the folate biosynthesis pathway and the site of action of this compound.

Caption: Folate biosynthesis pathway and the inhibitory action of this compound.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is largely determined by its pharmacokinetic and pharmacodynamic properties. It is characterized by a long elimination half-life, which contributes to its use in prophylactic regimens.

Table 3: Pharmacokinetic Parameters of this compound in Adults

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2-8 hours |

| Protein Binding | 88-93% |

| Volume of Distribution (Vd) | 0.14 L/kg |

| Elimination Half-life (t½) | 4.8 - 10.6 days |

| Clearance (CL) | Varies significantly with age and pregnancy status. |

| Metabolism | Primarily acetylated in the liver to N4-acetylthis compound. |

Experimental Protocols for Pharmacokinetic Analysis

The pharmacokinetic parameters of this compound are typically determined through clinical studies involving healthy volunteers or patients. Following oral administration of a single dose, serial blood samples are collected over an extended period. The concentration of this compound and its major metabolite in plasma or whole blood is then quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The resulting concentration-time data are then analyzed using non-compartmental or compartmental pharmacokinetic modeling software. Key parameters such as Tmax, Cmax (peak plasma concentration), AUC (area under the concentration-time curve), Vd, CL, and t½ are then calculated.

Conclusion

This compound remains an important tool in the global effort to combat malaria, primarily through its synergistic combination with pyrimethamine. Its well-characterized chemical structure and physicochemical properties have enabled the development of stable and effective oral formulations. A thorough understanding of its mechanism of action, centered on the competitive inhibition of dihydropteroate synthase, is fundamental to appreciating its therapeutic role and the mechanisms of resistance. The pharmacokinetic profile of this compound, particularly its long half-life, underpins its utility in both treatment and prophylaxis. Continued research into the properties and clinical application of this compound is essential for optimizing its use and overcoming the challenges of drug resistance.

References

The Synergistic Antimalarial Action of Sulfadoxine and Pyrimethamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of sulfadoxine and pyrimethamine has long been a cornerstone in the global fight against malaria, a life-threatening disease caused by parasites of the Plasmodium genus. This technical guide provides an in-depth exploration of the synergistic antimalarial effect of this drug combination, targeting researchers, scientists, and professionals involved in drug development. The guide delves into the molecular mechanisms, quantitative efficacy, and the experimental protocols used to evaluate their combined action against Plasmodium falciparum, the most virulent human malaria parasite.

The rationale for combining this compound and pyrimethamine lies in their ability to sequentially inhibit two crucial enzymes in the parasite's folate biosynthesis pathway. This sequential blockade leads to a potent synergistic effect, where the combined efficacy is significantly greater than the sum of their individual actions. This synergy not only enhances the therapeutic efficacy but also plays a role in delaying the development of drug resistance.

Mechanism of Synergistic Action: Inhibition of the Folate Biosynthesis Pathway

Plasmodium falciparum is incapable of utilizing pre-formed folate from its host and therefore relies on its own de novo folate synthesis pathway for the production of essential precursors for DNA, RNA, and protein synthesis. This compound and pyrimethamine target two distinct enzymes in this critical metabolic pathway.

This compound , a structural analog of para-aminobenzoic acid (pABA), competitively inhibits dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of pABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate. By blocking this step, this compound depletes the parasite's pool of dihydropteroate, a precursor to dihydrofolate.

Pyrimethamine , a potent inhibitor of dihydrofolate reductase (DHFR) , acts on the subsequent step in the pathway. DHFR is responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate. Tetrahydrofolate is an essential cofactor for various one-carbon transfer reactions, including the synthesis of thymidylate, purines, and certain amino acids.

The synergistic effect arises from this sequential blockade. The inhibition of DHPS by this compound reduces the substrate available for DHFR. The subsequent inhibition of DHFR by pyrimethamine further downstream completely disrupts the folate pathway, leading to a state of "thymineless death" as the parasite is unable to replicate its DNA.

The Rise and Fall and Rise Again: A Technical History of Sulfadoxine as an Antimalarial Agent

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

Sulfadoxine, a long-acting sulfonamide, has had a storied history in the fight against malaria. Initially deployed with great success in combination with pyrimethamine as this compound-Pyrimethamine (SP), or Fansidar®, it became a cornerstone of malaria treatment, particularly with the emergence of chloroquine resistance. However, its widespread use was met with the inexorable rise of parasite resistance, rendering it largely ineffective for treating clinical malaria in many parts of the world. This guide provides a comprehensive technical overview of the history, mechanism of action, pharmacokinetic profile, and the molecular basis of resistance to this compound. It also delves into its modern-day resurgence in specific chemopreventive strategies, such as Intermittent Preventive Treatment in pregnancy (IPTp) and Seasonal Malaria Chemoprevention (SMC). This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to inform future research and development in antimalarial therapies.

A Historical Overview: From Treatment to Prevention

The story of this compound as an antimalarial is a classic example of the evolutionary arms race between humans and pathogens. The potential antimalarial activity of sulfonamides was recognized as early as the 1930s. However, it was in the 1960s that this compound, a long-acting sulfonamide, was developed and subsequently combined with the dihydrofolate reductase inhibitor, pyrimethamine. This combination, commercially known as Fansidar®, was approved for medical use in the United States in 1981 and was introduced to combat the growing threat of chloroquine-resistant Plasmodium falciparum.

The synergistic action of the two drugs provided a potent and affordable treatment option. For a time, SP was the first-line treatment for uncomplicated falciparum malaria in many endemic countries. However, the relentless selection pressure of widespread use led to the emergence and spread of resistant parasite strains, particularly in Southeast Asia and South America, and later in Africa. This led to a dramatic decline in its efficacy for treatment, and by the early 2000s, most countries had abandoned it as a first-line therapy, moving towards artemisinin-based combination therapies (ACTs).

Despite its failure as a curative agent in many regions, the unique pharmacokinetic properties of this compound, particularly its long half-life, have given it a new lease on life in preventive strategies. Today, SP is a key component of the World Health Organization's recommendations for Intermittent Preventive Treatment in pregnancy (IPTp) and Seasonal Malaria Chemoprevention (SMC) in children, particularly in areas of high malaria transmission in Africa.

Mechanism of Action: Targeting the Folate Biosynthesis Pathway

This compound exerts its antimalarial effect by inhibiting a crucial enzymatic step in the parasite's folate biosynthesis pathway. Folate is an essential cofactor for the synthesis of nucleic acids and certain amino acids, and its de novo synthesis is vital for the parasite's survival and replication. Unlike humans, who obtain folate from their diet, malaria parasites must synthesize it themselves, making this pathway an excellent drug target.

This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, this compound blocks the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate. This effectively halts the folate synthesis cascade.

The combination with pyrimethamine creates a synergistic effect by sequentially blocking two different enzymes in the same pathway. Pyrimethamine inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step of converting dihydrofolate to tetrahydrofolate. This dual blockade is more effective at killing the parasite and was initially thought to delay the development of resistance.

Sulfadoxine as a Competitive Inhibitor of Para-Aminobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action of sulfadoxine as a competitive inhibitor of para-aminobenzoic acid (PABA) in the folate biosynthesis pathway. Primarily targeting the enzyme dihydropteroate synthase (DHPS), this compound's efficacy as an antimicrobial, particularly against the malaria parasite Plasmodium falciparum, is well-established. This document details the biochemical basis of this inhibition, presents quantitative kinetic data for wild-type and drug-resistant enzyme variants, outlines comprehensive experimental protocols for enzymatic assays, and provides visual representations of the key pathways and mechanisms.

Introduction

Sulfonamides, a class of synthetic antimicrobial agents, function by disrupting essential metabolic pathways in pathogenic microorganisms. This compound is a long-acting sulfonamide that has been a cornerstone in the treatment and prophylaxis of malaria, often used in combination with pyrimethamine. Its mechanism of action is a classic example of competitive inhibition, where it structurally mimics an endogenous substrate to block a vital enzymatic reaction.

This guide will explore the intricacies of this compound's interaction with its target, dihydropteroate synthase (DHPS), the resulting impact on the folate biosynthesis pathway, and the molecular basis of resistance. A thorough understanding of these aspects is critical for the development of novel antimalarial agents and for optimizing the use of existing therapies.

The Folate Biosynthesis Pathway and the Role of DHPS

Most microorganisms, including bacteria and protozoa like Plasmodium falciparum, are incapable of utilizing exogenous folate and therefore must synthesize it de novo. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Consequently, the enzymes in this pathway are attractive targets for antimicrobial drugs.

The key enzyme in the initial stages of this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. This reaction is a critical step in the formation of dihydrofolate.

Mechanism of Action: Competitive Inhibition

This compound is a structural analog of PABA. This structural similarity allows it to bind to the active site of DHPS, thereby competing with the natural substrate, PABA. When this compound occupies the active site, it prevents the binding of PABA and consequently inhibits the synthesis of 7,8-dihydropteroate. This blockage of the folate pathway leads to a depletion of essential downstream metabolites, ultimately halting DNA synthesis and cell division in the microorganism.

Quantitative Data: Kinetic Parameters

The efficacy of this compound and the impact of resistance mutations can be quantified by examining the kinetic parameters of the DHPS enzyme. The Michaelis-Menten constant (Km) for PABA reflects the substrate concentration at which the enzyme operates at half its maximum velocity, and the inhibition constant (Ki) for this compound indicates its binding affinity to the enzyme. A lower Ki value signifies a more potent inhibitor.

The following table summarizes the kinetic constants for various alleles of P. falciparum DHPS, illustrating the impact of specific mutations on substrate binding and inhibitor affinity.

| Allele/Clone | Genotype (Amino Acid Changes) | Km for PABA (µM) | Ki for this compound (µM) |

| D10-C | Wild-type | 0.43 ± 0.05 | 0.14 ± 0.01 |

| 3D7-C | A437G | 0.65 ± 0.08 | 1.4 ± 0.2 |

| Tak9/96-C | A437G | 0.58 ± 0.06 | 1.3 ± 0.1 |

| K1-C | A437G, K540E | 2.1 ± 0.2 | 31 ± 3 |

| W2mef-C | S436A, A437G, K540E | 5.3 ± 0.6 | 73 ± 8 |

| PR145-C | A437G, K540E, A581G | 4.8 ± 0.5 | 112 ± 12 |

| D10-C/G581 | A581G | 0.51 ± 0.06 | 0.59 ± 0.07 |

| 3D7-C/E540 | A437G, K540E | 2.3 ± 0.3 | 34 ± 4 |

Data sourced from Wang et al. (1997).

Experimental Protocols

Expression and Purification of Recombinant DHPS

Accurate in vitro kinetic studies require a pure enzyme preparation. The following is a general protocol for the expression and purification of recombinant DHPS from E. coli.

Workflow for DHPS Expression and Purification

An In-depth Technical Guide to the Binding Site of Sulfadoxine on Dihydropteroate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria and protozoan parasites like Plasmodium falciparum, the causative agent of malaria. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial agents. Sulfonamides, such as sulfadoxine, are a class of synthetic antimicrobial drugs that act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (pABA). This guide provides a detailed exploration of the this compound binding site on DHPS, including its molecular interactions, the structural basis of resistance, and the experimental methodologies used to study these phenomena.

Dihydropteroate Synthase: Structure and Function

Dihydropteroate synthase is typically a homodimeric enzyme, with each monomer adopting a classic triosephosphate isomerase (TIM) barrel structure, characterized by eight parallel β-sheets forming a central barrel surrounded by eight α-helices. The active site is located at the C-terminal end of this β-barrel and is comprised of two distinct but adjacent binding pockets: the pterin binding site and the pABA binding site.

The enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and pABA to form 7,8-dihydropteroate and pyrophosphate. This reaction proceeds via an ordered, SN1 mechanism where DHPPP binds first, followed by the elimination of pyrophosphate to form a stabilized cationic pterin intermediate. Subsequently, pABA binds and its amino group performs a nucleophilic attack on the pterin intermediate to form the final product.

The this compound Binding Pocket

As a competitive inhibitor of pABA, this compound binds to the pABA-binding pocket of DHPS. This pocket is located near the surface of the enzyme and is largely formed by two highly conserved and flexible loops, often referred to as Loop 1 and Loop 2. The binding of DHPPP and the subsequent release of pyrophosphate induce conformational changes in these loops, creating a well-defined pocket for pABA or its analogue, this compound.

Key molecular interactions between this compound and the DHPS active site are crucial for its inhibitory activity. While the precise interactions can vary between species, they generally involve hydrogen bonds and van der Waals contacts with residues within the pABA-binding pocket. The sulfonamide group of this compound mimics the carboxylate group of pABA, forming critical interactions that anchor the inhibitor in the active site.

Molecular Basis of this compound Resistance

The widespread use of this compound, particularly in combination with pyrimethamine for malaria treatment, has led to the emergence and spread of drug-resistant strains of P. falciparum. Resistance is primarily conferred by point mutations in the dhps gene, which alter the amino acid sequence of the enzyme, particularly in and around the this compound binding site. These mutations reduce the binding affinity of this compound for DHPS without significantly compromising the enzyme's ability to bind its natural substrate, pABA.

Several key mutations in P. falciparum DHPS have been strongly associated with this compound resistance. These include:

-

A437G: This is often one of the initial mutations to arise and confers a low level of resistance.

-

K540E: The presence of this mutation, often in combination with A437G, significantly increases the level of resistance.

-

A581G: This mutation, typically found in conjunction with A437G and K540E, further enhances resistance.

-

A613S/T: This mutation also contributes to higher levels of this compound resistance.

The accumulation of these mutations in the DHPS enzyme leads to a stepwise increase in the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) for this compound. This results in a significant reduction in the clinical efficacy of the drug.

Data Presentation

The following tables summarize quantitative data regarding the inhibition of wild-type and mutant DHPS enzymes by this compound.

| DHPS Allele (P. falciparum) | Key Mutations | This compound Ki (μM) | Fold Increase in Ki (relative to sensitive) | Reference |

| D10-C (Sensitive) | Wild-Type | 0.14 | 1.0 | |

| 3D7-C | A437G | 0.73 | 5.2 | |

| T2-15 | S436A, A437G, K540E, A581G | 39.4 | 281.4 | |

| W2 mef-C | S436A, A437G, K540E, A581G, A613S | 112 | 800.0 |

| DHPS Genotype (P. falciparum) | Key Mutations | Duration of Protection by SP (days) | Reference |

| AKA (this compound-susceptible) | Wild-Type | >42 | |

| GKA | A437G | 30.3 | |

| GEA | A437G , K540E | 16.5 | |

| GEG | A437G , K540E , A581G | 11.7 |

Experimental Protocols

Expression and Purification of Recombinant DHPS

A common method for obtaining sufficient quantities of DHPS for structural and kinetic studies is through recombinant expression in Escherichia coli.

Methodology:

-

Gene Cloning: The dhps gene from the organism of interest is amplified by PCR and cloned into a suitable expression vector, often containing a tag (e.g., His-tag, GST-tag) to facilitate purification.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: A bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The protein is purified from the cell lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

-

Purity Analysis: The purity of the protein is assessed by SDS-PAGE.

Enzyme Kinetics and Inhibition Assays

The inhibitory effect of this compound on DHPS activity is quantified by determining the inhibition constant (Ki). A common method is a coupled spectrophotometric assay.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer, the DHPS enzyme, its substrate DHPPP, and varying concentrations of the inhibitor (this compound).

-

Initiation of Reaction: The reaction is initiated by the addition of the second substrate, pABA.

-

Coupled Enzyme System: The product of the DHPS reaction, dihydropteroate, is converted by a coupling enzyme, dihydrofolate reductase (DHFR), to tetrahydropteroate. This reaction consumes NADPH, which can be monitored by the decrease in absorbance at 340 nm.

-

Data Analysis: The initial reaction rates are measured at different substrate and inhibitor concentrations. The Ki value is then determined by fitting the data to the appropriate inhibition model (e.g., competitive inhibition) using non-linear regression analysis.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in this compound binding and resistance, site-directed mutagenesis is employed to introduce specific mutations into the dhps gene.

Methodology:

-

Primer Design: Mutagenic oligonucleotide primers are designed to contain the desired mutation and anneal to the template plasmid DNA containing the wild-type dhps gene.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the

A Technical Guide to the Discovery and Original Synthesis of Sulfadoxine

Introduction

Sulfadoxine, also known as sulphadoxine, is a long-acting sulfonamide antimicrobial agent. It is primarily recognized for its role in the treatment and prevention of malaria, particularly when used in combination with pyrimethamine. This combination therapy, often known by the trade name Fansidar, has been a significant tool in combating Plasmodium falciparum malaria, especially in regions with resistance to other drugs like chloroquine. This technical guide provides an in-depth overview of the historical discovery, mechanism of action, and the original synthetic pathways of the this compound molecule, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

While the specific individual credited with the discovery of this compound is not widely documented, its development is situated within the broader advancement of sulfonamide antibiotics in the mid-20th century. This compound was introduced into clinical practice in the 1960s. Its development was a crucial step in the ongoing effort to combat infectious diseases, and its combination with pyrimethamine emerged from the strategy of using synergistic drug pairs to enhance efficacy and delay the development of resistance. The combination of this compound and pyrimethamine was first introduced in Thailand in 1967.

Mechanism of Action

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid in various microorganisms, including the malaria parasite Plasmodium falciparum.

Folate Synthesis Pathway and Inhibition:

-

PABA Utilization: Microorganisms synthesize folic acid from para-aminobenzoic acid (PABA).

-

DHPS Catalysis: Dihydropteroate synthase (DHPS) catalyzes the conversion of PABA and dihydropteroate diphosphate into dihydropteroate.

-

Competitive Inhibition: this compound is structurally similar to PABA and acts as an antimetabolite, competing with PABA for the active site of the DHPS enzyme.

-

Folate Depletion: By blocking this step, this compound halts the production of dihydrofolic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

-

Inhibition of Replication: The resulting folate deficiency prevents the parasite from replicating its DNA and synthesizing necessary proteins, ultimately leading to its death.

When used in combination, pyrimethamine inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), creating a synergistic and more potent antimalarial effect.

Caption: Mechanism of this compound and Pyrimethamine in the parasite folate synthesis pathway.

Original Synthesis of this compound

Several synthetic routes for this compound have been developed over the years. The foundational synthesis involves the condensation of a substituted pyrimidine with a sulfanilamide derivative. A common and historically significant pathway starts from the methyl ester of methoxyacetic acid to build the required 4-amino-5,6-dimethoxypyrimidine intermediate, which is then coupled with 4-acetylaminobenzenesulfonyl chloride.

Methodological & Application

Application Note and Protocol for the Simultaneous Analysis of Sulfadoxine and Pyrimethamine by HPLC

This document provides a detailed application note and protocol for the simultaneous quantitative analysis of sulfadoxine and pyrimethamine in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. This method is crucial for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound and pyrimethamine are active pharmaceutical ingredients (APIs) commonly used in combination for the prevention and treatment of malaria.[1] Ensuring the correct dosage and quality of these compounds in pharmaceutical products is essential for therapeutic efficacy and patient safety. This HPLC method provides a reliable and accurate procedure for their simultaneous determination.

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the separation and quantification of this compound and pyrimethamine. A common approach utilizes a C18 stationary phase with a mobile phase consisting of an acidic buffer and an organic modifier. The selection of a specific method will depend on the available instrumentation and the sample matrix.

Table 1: Summary of HPLC Methods for this compound and Pyrimethamine Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |

| Stationary Phase | Kromasil C18 (250x4.6 mm, 5µm)[2] | Waters µBondapak C18 (39x300 mm, 3.6 µm)[1] | Phenomenex C18 (250 mm x 4.6mm, 5µm)[3][4] | Hypersil BDS C18 (250 x 4.6 mm; 4 µm) | Zorbax Eclipse Plus C18 (4.6x100 mm, 3.5 μm) |

| Mobile Phase | Methanol:Acetonitrile:0.1% Orthophosphoric Acid (10:50:40 v/v) | Acetonitrile:Phosphate Buffer pH 2.5 (75:25 v/v) | Acetonitrile:Phosphate Buffer pH 2.5 (75:25 v/v) | Phosphate Buffer pH 3.0:Acetonitrile (80:20 v/v) | Acetonitrile:20 mM Sodium Acetate Buffer pH 6.0 (80:20% v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 223 nm | 230 nm | Not Specified (LC-MS) | 237 nm | 224 nm |

| Column Temperature | Ambient | Not Specified | 30 °C | Not Specified | Not Specified |

| Injection Volume | Not Specified | Not Specified | 5 µl | Not Specified | Not Specified |

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on a well-validated method for the simultaneous estimation of this compound and pyrimethamine in tablet dosage forms.

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Ultrasonic bath.

-

Volumetric flasks and pipettes.

-

Syringe filters (0.45 µm).

Reagents and Materials

-

This compound reference standard.

-

Pyrimethamine reference standard.

-

Diclofenac (Internal Standard) reference standard.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen phosphate (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

Sample tablets containing this compound and pyrimethamine.

Preparation of Solutions

-

Phosphate Buffer (pH 2.5): Prepare a phosphate buffer solution and adjust the pH to 2.5 using orthophosphoric acid.

-

Mobile Phase: Mix acetonitrile and phosphate buffer (pH 2.5) in a ratio of 75:25 (v/v). Degas the mobile phase by sonication or other suitable means before use.

-

Standard Stock Solutions (2000 µg/mL): Accurately weigh 200 mg of this compound and 200 mg of pyrimethamine reference standards into separate 100 mL volumetric flasks. Add 20 mL of acetonitrile to each flask, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of diclofenac in a similar manner.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to obtain concentrations ranging from 31.25 to 500 µg/mL for both this compound and pyrimethamine. Add a constant concentration of the internal standard to each working standard.

-

Sample Preparation: Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add a portion of the mobile phase, sonicate to ensure complete dissolution of the APIs, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in Method 2 of Table 1.

-

Equilibrate the column with the mobile phase until a stable baseline is obtained.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas for this compound, pyrimethamine, and the internal standard.

Data Analysis

-

Construct calibration curves by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the corresponding concentration of the analyte.

-

Determine the concentration of this compound and pyrimethamine in the sample solutions from the calibration curves.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

Table 2: Quantitative Validation Parameters for this compound and Pyrimethamine Analysis

| Parameter | This compound | Pyrimethamine |

| Retention Time (min) | 2.86 | 3.60 |

| Linearity Range (µg/mL) | 31.25–500 | 31.25–500 |

| Correlation Coefficient (r²) | 0.9976 | 0.9841 |

| Accuracy (% Recovery) | 97.06 ± 2.23 | 99.81 ± 1.93 |

| Limit of Detection (LOD) (µg/mL) | 0.0396 | 0.1201 |

| Limit of Quantification (LOQ) (µg/mL) | 0.8025 | 2.4319 |

Experimental Workflow Diagram

References

Application Note: High-Throughput Quantification of Sulfadoxine in Human Plasma using UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, rapid, and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of sulfadoxine in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, enabling high-throughput analysis with a small sample volume. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

This compound is a long-acting sulfonamide antibiotic, often used in combination with pyrimethamine for the prevention and treatment of malaria. Accurate and reliable quantification of this compound in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated UHPLC-MS/MS method that offers high sensitivity and specificity, requiring only a small volume of plasma.

Experimental

Materials and Reagents

-

This compound reference standard (European Pharmacopoeia reference standard)

-

This compound-d4 (internal standard, I.S.)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of this compound from human plasma.[1][2][3]

-

To 5 µL of human plasma, add 20 µL of the internal standard working solution (this compound-d4 in acetonitrile/water).

-

Add 175 µL of acetonitrile to precipitate plasma proteins.[1]

-

Vortex the mixture for 5-10 seconds.

-

Centrifuge at 20,000 rcf for 3 minutes.[4]

-

Dilute the supernatant 5-fold with water containing 0.1% formic acid.

-

Inject 3 µL of the final solution into the UHPLC-MS/MS system.

UHPLC-MS/MS Conditions

The analysis was performed on a Waters I class UPLC system coupled with a Sciex Triple Quad 6500+ Mass Spectrometer.

Table 1: UHPLC Parameters

| Parameter | Value |

| Column | ACE Excel SuperC18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.8 mL/min |

| Gradient | 25% B (0-0.2 min), 25-40% B (0.2-1.0 min), 40-90% B (1.0-1.1 min), 90% B (1.1-1.5 min), 90-25% B (1.5-1.51 min), 25% B (1.51-1.6 min) |

| Injection Volume | 3 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (this compound) | m/z 311 → 245 |

| MRM Transition (this compound-d4) | m/z 315 → 249 |

Results and Discussion

The developed UHPLC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Regression Model | Linear regression with 1/x weighting |

| Mean Recovery | 94.3 ± 3.2% |

| Intra-day Precision (RSD) | 5.1 - 6.2% |

| Inter-day Precision (RSD) | 5.4 - 8.7% |

The calibration curve was linear over the concentration range of 1 to 200 µg/mL for this compound. The mean recovery was found to be 94.3%, indicating efficient extraction from the plasma matrix. The intra- and inter-day precision were well within the acceptable limits for bioanalytical method validation.

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in a 1:1 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 1:1 mixture of acetonitrile and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Prepare the internal standard working solution at a concentration of 1000 ng/mL for this compound-d4 in a 1:9 mixture of acetonitrile and water containing 0.1% formic acid.

Preparation of Calibration Standards and Quality Control Samples

-

Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations of 1, 2, 5, 10, 20, 50, 100, and 200 µg/mL for this compound.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

Visualizations

Caption: Experimental workflow for the UHPLC-MS/MS quantification of this compound in human plasma.

Caption: Key steps in the UHPLC-MS/MS quantification of this compound.

Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and short analytical run time make it an ideal tool for clinical and pharmacokinetic research, enabling the processing of a large number of samples efficiently.

References

- 1. Determination of this compound and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of this compound and pyrimethamine in microvolume human plasma using ultra high performance liquid chromatography-tandam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound and Pyrimethamine in Microvolume Human Plasma Using Ultra High Performance Liquid Chromato… [ouci.dntb.gov.ua]

- 4. escholarship.org [escholarship.org]

Synthesis of Sulfadoxine: A Detailed Protocol for Research Laboratories

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of sulfadoxine in a research laboratory setting. This compound is a long-acting sulfonamide primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1][2][3] The synthesis detailed herein involves the condensation of a sulfanilamide derivative with a substituted pyrimidine. This protocol also includes information on the mechanism of action of this compound, relevant quantitative data from the synthesis, and visual diagrams to illustrate the experimental workflow and the drug's signaling pathway.

Introduction

This compound is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in protozoa such as Plasmodium falciparum.[4][5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell replication. By blocking this pathway, this compound effectively halts the proliferation of the malaria parasite. The protocol described below is based on a high-yield synthesis method adapted from established procedures.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the described this compound synthesis protocol.

| Parameter | Value | Reference |

| Starting Material 1 | 4-Chloro-5,6-dimethoxypyrimidine | CN112457259 |

| Starting Material 2 | Sodium [(4-aminophenyl)sulfonyl]azanide (Sulfa sodium) | CN112457259 |

| Solvent | N,N-dimethylformamide (DMF) | CN112457259 |

| Reagent | Sodium Carbonate | CN112457259 |

| Reaction Temperature | 85-90 °C | CN112457259 |

| Reaction Time | 4 hours | CN112457259 |

| Yield | 94.4% | CN112457259 |

| Purity (HPLC) | 99.8% | CN112457259 |

Experimental Protocol

This section details the methodology for the synthesis of this compound.

3.1. Materials and Reagents

-

4-Chloro-5,6-dimethoxypyrimidine (0.50 mol, 87.3 g)

-

Sodium [(4-aminophenyl)sulfonyl]azanide (Sulfa sodium) (0.55 mol, 106.8 g)

-

Sodium Carbonate (53.0 g)

-

N,N-dimethylformamide (DMF) (175.0 g)

-

Dilute Acetic Acid

-

Water

-

Reaction flask equipped with a stirrer, condenser, and thermometer

-

Heating mantle

-

Vacuum distillation apparatus

-

Filtration apparatus

-

pH meter

3.2. Synthesis Procedure

-

Reaction Setup: In a suitable reaction flask, combine N,N-dimethylformamide (175.0 g), sodium [(4-aminophenyl)sulfonyl]azanide (106.8 g, 0.55 mol), 4-chloro-5,6-dimethoxypyrimidine (87.3 g, 0.50 mol), and sodium carbonate (53.0 g).

-

Reaction: Heat the mixture to 85-90 °C and maintain this temperature for 4 hours with continuous stirring.

-

Solvent Removal: After the reaction is complete, remove the DMF by distillation under reduced pressure.

-

Work-up and Purification:

-

To the residue, add water and stir until all solids are dissolved.

-

Adjust the pH of the solution to 7-8 with dilute acetic acid. This step allows for the recovery of any unreacted sulfonamide by filtration.

-

Separate the filtrate and transfer it to a clean reaction flask.

-

Adjust the pH of the filtrate to 5.1-5.4 with dilute acetic acid to precipitate the this compound product.

-

Collect the precipitate by filtration, wash it with water, and dry it to obtain the final product.

-

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the compound.

-

Melting Point: The melting point of this compound is reported to be between 190 to 194 °C.

Visualizations

4.1. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

4.2. This compound Mechanism of Action

Caption: Mechanism of action of this compound in the folic acid synthesis pathway.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

N,N-dimethylformamide (DMF) is a skin and respiratory irritant. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol outlined in this document provides a reliable and high-yielding method for the synthesis of this compound in a research laboratory. By following the detailed steps and safety precautions, researchers can successfully synthesize this important antimalarial compound for further study and development. The provided diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, Sulphadoxine Powder API, Raw Material CAS 2447-57-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

Application Notes and Protocols for Assessing Sulfadoxine Efficacy Using Cell Culture Techniques

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of sulfadoxine against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and for evaluating its cytotoxicity against human cell lines.

Introduction

This compound is a long-acting sulfonamide drug that is frequently used in combination with pyrimethamine for the treatment and prevention of malaria. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in the folate biosynthesis pathway of Plasmodium parasites. This pathway is crucial for the synthesis of nucleic acids, which are essential for parasite replication. Resistance to this compound is associated with specific point mutations in the parasite's dhps gene. Therefore, robust in vitro cell culture techniques are essential for monitoring drug susceptibility, screening new antimalarial compounds, and investigating mechanisms of resistance.

This document outlines standard protocols for the in vitro culture of P. falciparum, methods to assess the antiplasmodial activity of this compound, and assays to determine its cytotoxic effects on mammalian cells.

Key Experimental Protocols

In Vitro Culture of Plasmodium falciparum

The continuous in vitro cultivation of the erythrocytic stages of P. falciparum is fundamental for assessing the efficacy of antimalarial drugs. The method originally developed by Trager and Jensen is widely used and involves the cultivation of parasites in human erythrocytes.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2, W2)

-

Human erythrocytes (blood group O+)

-

Complete Culture Medium (CCM):

-

RPMI 1640 medium with L-glutamine and HEPES buffer

-

10% heat-inactivated human serum or 0.5% Albumax I

-

Sodium bicarbonate

-

-

Culture flasks or plates

-

Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C

-

Sorbitol solution (5%) for synchronization

Protocol:

-

Preparation of Complete Culture Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Supplement with 10% heat-inactivated human serum or 0.5% Albumax I and sodium bicarbonate. For antifolate testing, it is crucial to use a medium with controlled levels of folic acid and para-aminobenzoic acid (PABA), as these can interfere with the action of this compound.

-

Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifugation.

-

Culture Initiation and Maintenance: Initiate the culture by mixing the parasitized erythrocytes with fresh erythrocytes to achieve the desired parasitemia (typically 0.5-1%) and a hematocrit of 2-5%. Maintain the culture in a dedicated incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Culture Synchronization: To obtain a parasite population at the same developmental stage (e.g., ring stage), treat the culture with 5% sorbitol solution. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites.

-

Monitoring Parasitemia: Routinely monitor the parasite growth by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

Antiplasmodial Activity Assay: SYBR Green I-based Fluorescence Assay

The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for determining the susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying the amount of parasite DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete Culture Medium (as described above)

-

This compound stock solution (dissolved in an appropriate solvent like DMSO)

-

96-well black microtiter plates

-

SYBR Green I lysis buffer (containing SYBR Green I dye)

-

Fluorescence plate reader

Protocol:

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.

-

Parasite Seeding: Add the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the erythrocytes and stains the parasite DNA.

-

Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1-2 hours before measuring the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The 50% inhibitory concentration (IC50), which is the drug concentration that inhibits parasite growth by 50%, is determined by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Materials:

-

Human cell line (e.g., HepG2, HEK293, or other relevant cell lines)

-

Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound stock solution

-

96-well clear microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Exposure: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the drug that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Data Presentation

The quantitative data from the antiplasmodial and cytotoxicity assays should be summarized in tables for clear comparison.

**Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum Strains

Application Notes and Protocols for Studying Sulfadoxine Pharmacokinetics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the pharmacokinetic study of sulfadoxine. Detailed protocols for drug administration, sample collection, and analysis are outlined to ensure robust and reproducible results.

Introduction to this compound Pharmacokinetics

This compound is a long-acting sulfonamide antibiotic primarily used in combination with pyrimethamine for the treatment and prevention of malaria.[1] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Animal models are indispensable tools in preclinical studies to elucidate these pharmacokinetic properties before human trials.

Commonly Used Animal Models

A variety of animal models are employed to study the pharmacokinetics of this compound. The choice of model often depends on the specific research question, cost, and handling considerations. Common models include rodents (mice, rats), rabbits, dogs, and non-human primates. Each species presents unique physiological characteristics that can influence the pharmacokinetic profile of this compound.

Data Presentation: Comparative Pharmacokinetics of this compound

The following tables summarize key pharmacokinetic parameters of this compound and related sulfonamides in various animal models following intravenous (IV) and oral (PO) administration. These values have been compiled from multiple studies and are intended for comparative purposes. Experimental conditions such as dose, vehicle, and analytical methodology may vary between studies.

Table 1: Intravenous Pharmacokinetic Parameters of Sulfonamides in Different Animal Models

| Parameter | Rat | Mouse | Rabbit | Dog (Beagle) | Pre-ruminant Calf | Rhesus Monkey |

| Drug | This compound | - | Sulfamonomethoxine | Sulfadimethoxine | This compound | Sulfadiazine |

| Dose (mg/kg) | - | - | 20 | 55 | 25 | 50 (oral) |

| Half-life (t½) (h) | - | - | 1.99 | 13.10 (9.71-16.50) | 12.9 | 5.2 |

| Clearance (CL) | - | - | 0.03 L/h/kg | 21.7 mL/kg/h | 0.024 L/kg/h | - |

| Volume of Distribution (Vd) (L/kg) | - | - | 0.20 | - | 0.44 | - |

| AUC (µg·h/mL) | - | - | 340.42 | - | - | - |

| Reference | [2] | [3] | [4] | [5] |

Table 2: Oral Pharmacokinetic Parameters of Sulfonamides in Different Animal Models

| Parameter | Rat | Mouse | Rabbit | Dog (Beagle) | Pre-ruminant Calf | Rhesus Monkey |

| Drug | This compound | This compound | Sulfamonomethoxine | Sulfadimethoxine | This compound | Sulfadiazine |

| Dose (mg/kg) | 0.1-0.4 | 125/5.25 (S/P) | 20 | 55 | 25 (SC) | 50 |

| Cmax (µg/mL) | - | - | 114.06 | - | - | 58.7 |

| Tmax (h) | - | - | 0.12 | - | 6.3-8.0 | - |

| Bioavailability (F) (%) | - | - | - | 32.8 (22.5-80.0) | 96-98 | - |

| Reference |

Note: Data for some species and parameters for this compound were not available. Data for related sulfonamides are provided for comparison and are clearly indicated. S/P refers to a combination of this compound and Pyrimethamine. SC refers to subcutaneous administration.

Experimental Protocols

The following are detailed methodologies for conducting pharmacokinetic studies of this compound in common laboratory animals.

Protocol 1: Oral Administration of this compound in Rats

1. Materials:

-

This compound powder

-

Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (straight or curved, appropriate size for rats)

-

Syringes (1 mL or 3 mL)

-

Balance and weighing paper

-

Mortar and pestle or homogenizer

-

Graduated cylinders and beakers

-

Stir plate and stir bar

2. Drug Formulation: a. Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. b. Weigh the appropriate amount of this compound powder. c. If necessary, triturate the powder to a fine consistency using a mortar and pestle. d. Gradually add the vehicle to the powder while stirring continuously to form a homogenous suspension. A magnetic stir plate can be used for this purpose. e. Prepare the formulation on the day of the experiment to ensure stability.

3. Dosing Procedure: a. Weigh each rat immediately before dosing to determine the exact volume to be administered. b. Gently restrain the rat. c. Measure the distance from the tip of the rat's nose to the last rib to estimate the appropriate length for gavage needle insertion. d. Fill a syringe with the calculated volume of the this compound suspension. e. Carefully insert the gavage needle into the esophagus and gently advance it into the stomach. f. Administer the dose slowly and steadily. g. Withdraw the needle and return the animal to its cage. h. Observe the animal for any signs of distress.

Protocol 2: Intravenous Administration of this compound in Rats

1. Materials:

-

This compound sodium salt (or this compound solubilized in a suitable vehicle for IV injection, e.g., sterile saline with pH adjustment)

-

Sterile saline (0.9% NaCl)

-

Syringes (1 mL) and needles (e.g., 25-27G)

-

Restraining device for rats

-

Heat lamp or warming pad

2. Drug Formulation: a. Prepare a sterile solution of this compound at the desired concentration. The use of a commercially available injectable formulation is recommended if available. b. If preparing from powder, dissolve the this compound in a minimal amount of a suitable solubilizing agent (e.g., NaOH to form the sodium salt) and then dilute with sterile saline to the final volume. c. Ensure the final solution is clear and free of particulates. Filter sterilization (0.22 µm filter) is recommended.

3. Dosing Procedure: a. Weigh each rat immediately before dosing. b. Place the rat in a restraining device. c. Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins. d. Swab the tail with an alcohol wipe. e. Visualize a lateral tail vein and insert the needle, bevel up, into the vein. f. Slowly inject the calculated volume of the this compound solution. g. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. h. Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Serial Blood Sampling in Mice

1. Materials:

-

Lancets or fine-tipped needles

-

Heparinized capillary tubes or EDTA-coated microcentrifuge tubes

-

Restraining device for mice

-

Gauze pads

2. Procedure: a. Anesthetize the mouse if required by the approved protocol, or use a restraining device. b. For submandibular vein sampling, make a small puncture in the cheek pouch area. c. For saphenous vein sampling, shave the leg and apply gentle pressure to visualize the vein before puncture. d. For tail vein sampling, warm the tail and make a small nick or puncture in a lateral tail vein. e. Collect approximately 30-50 µL of blood into a heparinized capillary tube or directly into an EDTA-coated microcentrifuge tube. f. Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding. g. Follow IACUC guidelines for maximum blood volume collection.

Protocol 4: Plasma Processing and Storage

1. Materials:

-

Microcentrifuge

-

Pipettes and tips

-

Cryovials for plasma storage

-

-80°C freezer

2. Procedure: a. Immediately after collection, place the blood samples on ice. b. Centrifuge the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C to separate the plasma. c. Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet. d. Transfer the plasma to labeled cryovials. e. Store the plasma samples at -80°C until analysis.

Protocol 5: Bioanalytical Method for this compound Quantification by LC-MS/MS

1. Principle: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound in plasma samples.

2. Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the compound's properties.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

4. Data Analysis: a. Generate a calibration curve using standards of known this compound concentrations in blank plasma. b. Quantify the this compound concentration in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Conclusion

The selection of an appropriate animal model is a critical step in the preclinical pharmacokinetic evaluation of this compound. The protocols and data presented in these application notes provide a foundation for designing and executing robust pharmacokinetic studies. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and validate all analytical methods to ensure the generation of high-quality, reliable data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mvmj.researchcommons.org [mvmj.researchcommons.org]

- 3. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of sulphadoxine and trimethoprim and tissue irritation caused by two sulphadoxine-trimethoprim containing products after subcutaneous administration in pre-ruminant calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Molecular Docking of Sulfadoxine with Dihydropteroate Synthase (DHPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing molecular docking studies of sulfadoxine with its target enzyme, dihydropteroate synthase (DHPS), from Plasmodium falciparum (PfDHPS). This protocol is intended to guide researchers in setting up and executing docking simulations to investigate the binding interactions between this compound and PfDHPS, which is crucial for understanding drug efficacy and resistance mechanisms in malaria.

Introduction

This compound is a sulfonamide antibiotic used in combination with pyrimethamine for the treatment of malaria. It competitively inhibits dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of Plasmodium falciparum. This pathway is critical for the synthesis of DNA, RNA, and proteins, making DHPS a key drug target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein, providing insights into binding affinity and interaction patterns. These insights are invaluable for drug discovery and for understanding the molecular basis of drug resistance, which in the case of this compound, often arises from mutations in the PfDHPS gene.